Decahydronaphthalen-1-amine

Descripción general

Descripción

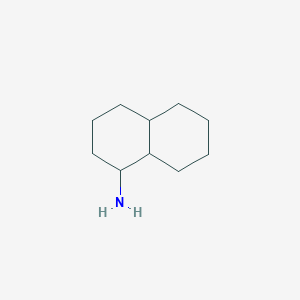

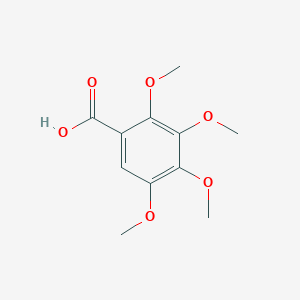

Decahydronaphthalen-1-amine is a compound with the molecular formula C10H19N . It is also known by other names such as decahydro-1-naphthalenamine and decahydro-1-naphthylamine . The molecular weight of this compound is 153.26 g/mol .

Synthesis Analysis

While specific synthesis methods for this compound were not found, primary amines like this can be synthesized via reductive amination employing a reusable nickel catalyst . This process involves the use of ammonia dissolved in water and operates at low temperature and pressure .Molecular Structure Analysis

The molecular structure of this compound consists of a ten-membered ring with an attached amine group . The InChI code for this compound isInChI=1S/C10H19N/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h8-10H,1-7,11H2 . The Canonical SMILES representation is C1CCC2C (C1)CCCC2N . Physical and Chemical Properties Analysis

This compound has a molecular weight of 153.26 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided .Aplicaciones Científicas De Investigación

Molecular Detection and Food Safety

Amines, including decahydronaphthalen-1-amine, can be involved in the production of biogenic amines, which are formed by the decarboxylation of amino acids through microbial action. The detection and quantification of biogenic amines in food products are crucial for estimating the risk of their content and preventing accumulation, which can be toxic. Molecular methods, such as PCR, offer advantages in the specific detection of amino acid decarboxylase genes, allowing for early control measures to avoid the development of biogenic amine-producing bacteria in foods (Landete et al., 2007).

Analytical Chemistry

Analytical methods for the determination of biogenic amines in foods are important due to their potential toxicity and as indicators of food freshness or spoilage. Various chromatographic methods, including high-performance liquid chromatography (HPLC), are used for the quantitative determination of biogenic amines in foods, highlighting the role of amines in analytical chemistry and food safety (Önal, 2007).

Environmental Applications

Amines, by virtue of their chemical properties, are also explored for environmental applications such as CO2 capture. The basicity of amines, including potentially this compound, makes them suitable for reacting with CO2, and amine-functionalized materials are being investigated for their efficiency in capturing and sequestering carbon dioxide from industrial emissions and the atmosphere (Yang et al., 2017).

Material Science

In material science, amine-functionalized surfaces and polymers are of significant interest for a range of applications, including biomolecule immobilization and cell colonization. Aminated surfaces, achieved through plasma treatments, are widely used in bio-interface applications, although they may exhibit limited shelf life due to post-plasma oxidation reactions. The modification of surfaces with amine groups can enhance their interaction with biological molecules, leading to improved biocompatibility and functionality of materials (Siow et al., 2006).

Propiedades

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCURQHDMKQNLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993333 | |

| Record name | Decahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-95-5 | |

| Record name | Decahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC30288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B3056502.png)

![[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol](/img/structure/B3056514.png)